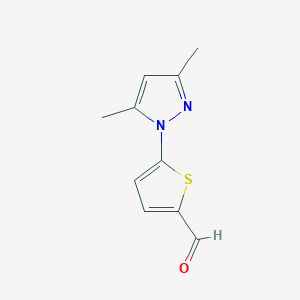

5-(3,5-Dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

Descripción

5-(3,5-Dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted at the 5-position with a 3,5-dimethylpyrazole group and at the 2-position with a formyl group.

Propiedades

Fórmula molecular |

C10H10N2OS |

|---|---|

Peso molecular |

206.27 g/mol |

Nombre IUPAC |

5-(3,5-dimethylpyrazol-1-yl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C10H10N2OS/c1-7-5-8(2)12(11-7)10-4-3-9(6-13)14-10/h3-6H,1-2H3 |

Clave InChI |

PJWLJTFDYUKYDK-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=NN1C2=CC=C(S2)C=O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethylpyrazole with thiophene-2-carbaldehyde under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

5-(3,5-Dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyrazole or thiophene rings can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products Formed

Oxidation: 5-(3,5-Dimethyl-1H-pyrazol-1-YL)thiophene-2-carboxylic acid.

Reduction: 5-(3,5-Dimethyl-1H-pyrazol-1-YL)thiophene-2-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

5-(3,5-Dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 5-(3,5-Dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation .

Comparación Con Compuestos Similares

Key Observations

Substituent Effects on Reactivity: The presence of electron-donating groups (e.g., methyl in the target compound) may enhance stability but reduce electrophilicity compared to chloro-substituted analogs . Bulky substituents (e.g., diphenylquinoxaline in Compound 3) reduce yields due to steric hindrance during coupling reactions . Ethylenedioxythiophene (EDOT) in Compound 5 improves yield despite longer reaction times, likely due to enhanced electronic compatibility in cross-coupling reactions .

Physical and Spectroscopic Properties :

- The target compound’s formyl group (C=O) would exhibit IR absorption near 1,670 cm⁻¹, similar to Compound 5c .

- High melting points (>300°C) in Compound 5c suggest strong intermolecular interactions, which may be relevant for the target compound’s solid-state behavior .

Functionalization Potential: The aldehyde group in the target compound enables condensation reactions (e.g., formation of Schiff bases), a feature shared with analogs like Compounds 3–5 in . Chloro-substituted analogs () may undergo nucleophilic aromatic substitution, offering pathways distinct from the methyl-substituted target compound .

Actividad Biológica

5-(3,5-Dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the synthesis, biological activity, and related research findings concerning this compound.

Synthesis

The synthesis of 5-(3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde typically involves the reaction of thiophene derivatives with pyrazole compounds. The process can be optimized through various synthetic routes that enhance yield and purity. For instance, one effective method is the nucleophilic substitution reaction between 3,5-dimethylpyrazole and thiophene aldehydes under controlled conditions, often utilizing polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) .

Anticancer Activity

Research has demonstrated that derivatives of pyrazole, including 5-(3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde, exhibit notable anticancer properties. In vitro studies have shown that these compounds can reduce cell viability in various cancer cell lines. For example, compounds similar to 5-(3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde were tested against A549 human lung adenocarcinoma cells, revealing significant cytotoxic effects. The mechanism behind this activity is often linked to the inhibition of tubulin polymerization, which is crucial for cancer cell division .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(3,5-Dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde | A549 | 15 | Inhibition of tubulin polymerization |

| 4-(3,5-dimethylpyrazole) | A549 | 20 | Induction of apoptosis |

| 4-methoxybenzylidene derivative | A549 | 10 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, 5-(3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde has shown promising antimicrobial activity. Studies indicate that pyrazole derivatives can inhibit the growth of multidrug-resistant strains of bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds have been reported as low as 0.22 µg/mL for certain derivatives, indicating strong efficacy against resistant pathogens .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 5-(3,5-Dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde | Staphylococcus aureus | 0.25 | Bactericidal |

| Other pyrazole derivatives | Methicillin-resistant S. aureus | >64 | No activity |

Case Studies

Several case studies have focused on the biological evaluation of pyrazole derivatives:

- Antitumor Studies : A series of experiments evaluated the effects of various pyrazole derivatives on A549 lung cancer cells. The results indicated that modifications in the pyrazole ring significantly influenced anticancer potency and selectivity .

- Antimicrobial Resistance : Another study assessed the antimicrobial efficacy of pyrazole derivatives against resistant strains. The findings highlighted the potential for developing new treatments targeting resistant infections .

Q & A

Q. What are the common synthetic routes for preparing 5-(3,5-dimethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde?

The compound is typically synthesized via Vilsmeier–Haack formylation , where a pyrazole derivative undergoes formylation using POCl₃ and DMF. For example, 3-methyl-1-aryl-1H-pyrazol-5(4H)-one can be converted to its carbaldehyde derivative under Vilsmeier conditions . Alternatively, Suzuki–Miyaura cross-coupling with Pd catalysts (e.g., PdCl₂(PPh₃)₂) enables the introduction of thiophene or aryl groups at specific positions. Reaction optimization often involves varying solvents (e.g., THF, DCM), temperature (reflux), and stoichiometry of boronic acid derivatives .

Q. How are spectroscopic techniques (NMR, IR) used to characterize this compound?

- ¹H NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Pyrazole methyl groups resonate as singlets near δ 2.1–2.4 ppm, while thiophene protons show splitting patterns between δ 7.0–8.0 ppm .

- IR : A strong carbonyl stretch (C=O) is observed at ~1670 cm⁻¹, and pyrazole C=N stretches appear at ~1600 cm⁻¹ .

- UV-Vis : In ethanol, the compound may exhibit absorption maxima around 250–300 nm due to π→π* transitions in the conjugated thiophene-pyrazole system .

Q. What functionalization strategies are applicable to the aldehyde group?

The aldehyde group can undergo thioacetalization with propane-1-thiol or 1,3-propanedithiol under acidic conditions (HCl, TMSCl) to form thioacetals, which protect the aldehyde during further reactions . Oxidation with H₂O₂ in acetic acid converts the aldehyde to a carboxylic acid, while chloromethylation with formaldehyde and ZnCl₂ yields oligomers with alternating thiophene and methylene bridges .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity or regioselectivity in cross-coupling reactions?

Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity in Suzuki couplings. For example, electron-deficient pyrazole rings may direct coupling to the thiophene’s α-position. MD simulations can optimize solvent effects (e.g., THF vs. DCM) on reaction kinetics .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

Discrepancies between NMR and X-ray data (e.g., unexpected tautomerism) require complementary techniques :

Q. How does the compound’s electronic structure influence its application in materials science?

The conjugated thiophene-pyrazole system exhibits low-bandgap behavior , making it suitable for organic semiconductors. Cyclic voltammetry (CV) can measure HOMO/LUMO levels, while DFT calculations correlate these with optoelectronic properties. For example, substituents like electron-withdrawing groups (e.g., -CHO) lower LUMO levels, enhancing charge transport .

Q. What mechanistic insights exist for its oxidation and chloromethylation reactions?

- Oxidation : The aldehyde group oxidizes to a carboxylate via a radical mechanism initiated by H₂O₂, with sulfur in the thiophene ring concurrently oxidizing to a sulfone .

- Chloromethylation : Formaldehyde reacts with the aldehyde under ZnCl₂ catalysis, forming a chloromethyl intermediate that undergoes rapid polycondensation. Kinetic studies show pseudo-first-order dependence on formaldehyde concentration .

Methodological Considerations

Q. How to optimize reaction yields in heterocyclic functionalization?

- Catalyst screening : PdCl₂(PPh₃)₂ vs. Pd(OAc)₂ for cross-coupling efficiency .

- Solvent effects : Polar aprotic solvents (DCM, THF) improve boronic acid coupling .

- Reaction time : Extended durations (48–72 hours) are critical for Stille couplings with stannanes .

Q. What advanced techniques validate supramolecular interactions in crystal structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.